phenyl(4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Description

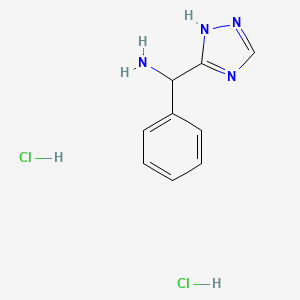

Phenyl(4H-1,2,4-triazol-3-yl)methanamine dihydrochloride (CAS: 1351584-97-8) is a triazole-derived compound with the molecular formula C₉H₁₂Cl₂N₄ and a molecular weight of 247.12 g/mol . Structurally, it consists of a 1,2,4-triazole ring substituted at the 3-position with a phenylmethanamine group and exists as a dihydrochloride salt. This compound is primarily utilized as a versatile scaffold in medicinal chemistry and drug discovery, serving as a building block for synthesizing bioactive molecules . Its synthesis likely involves cyclization reactions of semicarbazides or thiosemicarbazides, followed by salt formation, as inferred from analogous triazole derivatives in the literature .

Properties

IUPAC Name |

phenyl(1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.2ClH/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7;;/h1-6,8H,10H2,(H,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQERHTKAADOWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=NN2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the reaction of phenylhydrazine with formamide to form 4-phenyl-1,2,4-triazole. This intermediate is then reacted with formaldehyde and ammonium chloride to yield phenyl(4H-1,2,4-triazol-3-yl)methanamine, which is subsequently converted to its dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as described above, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4H-1,2,4-triazol-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

Structure and Synthesis

The compound is characterized by a phenyl group attached to a triazole ring and a methanamine moiety. The dihydrochloride form indicates stabilization with two hydrochloride ions, which improves its solubility in aqueous environments. The synthesis typically involves:

- Formation of Triazole : Reaction of phenylhydrazine with formamide to yield 4-phenyl-1,2,4-triazole.

- Conversion to Methanamine : Further reaction with formaldehyde and ammonium chloride to produce phenyl(4H-1,2,4-triazol-3-yl)methanamine.

- Salt Formation : Treatment with hydrochloric acid to obtain the dihydrochloride salt.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Reduction reactions can yield amines or other derivatives.

- Substitution : The triazole ring can participate in nucleophilic substitution reactions.

Pharmaceutical Development

Phenyl(4H-1,2,4-triazol-3-yl)methanamine dihydrochloride has shown potential as a lead compound for developing new antimicrobial and antifungal agents. Its derivatives exhibit significant biological activity against resistant strains of fungi and bacteria, making it a candidate for treating infections where conventional therapies fail.

Agricultural Chemistry

The compound is being explored for its potential use in agricultural applications, particularly as a fungicide. Its ability to inhibit fungal growth can be advantageous in protecting crops from fungal diseases.

Research Applications

In addition to its pharmaceutical and agricultural uses, this compound serves as a valuable building block in chemical synthesis and coordination chemistry. It is utilized in the development of new materials with tailored properties .

Case Studies

Several studies have documented the efficacy of this compound:

- Antifungal Activity : A study demonstrated that derivatives of this compound showed promising results against Candida species resistant to fluconazole.

- Antimicrobial Effects : Research indicated significant antibacterial activity against Staphylococcus aureus strains resistant to methicillin.

- Pharmacokinetic Studies : Investigations into drug-drug interactions have shown that this compound does not adversely affect the metabolism of commonly prescribed medications.

Mechanism of Action

The mechanism of action of phenyl(4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Insights

Substituent Effects: The phenyl group in the reference compound enhances π-π stacking interactions, making it suitable for targeting aromatic pockets in enzymes or receptors . Ethylamine chains (e.g., ) increase molecular flexibility, which may enhance binding to flexible protein domains compared to rigid methanamine backbones .

Salt Form and Bioavailability: Dihydrochloride salts (e.g., the reference compound and ’s derivative) generally exhibit higher water solubility than monohydrochloride salts (e.g., ’s benzylamine analog), facilitating in vitro assays .

Synthetic Routes :

- The reference compound’s synthesis likely parallels methods for analogous triazoles, such as cyclization of hydrazine derivatives with carbonyl compounds . highlights the use of InCl₃ as a catalyst for introducing methylthio groups, a strategy adaptable for modifying triazole substituents .

Research Applications :

- Piperidine-containing analogs () are favored in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier .

- The butenyl-1,2,3-triazole derivative (–11) demonstrates the role of triazole isomerism in tuning reactivity and biological activity .

Key Research Findings

- Solubility and Stability : Methyl and cyclopropyl substituents () improve metabolic stability but may require formulation optimization for in vivo studies .

- Versatility : The reference compound’s phenyl-triazole scaffold is widely used in kinase inhibitor development, leveraging its hydrogen-bonding capacity with ATP-binding sites .

- Safety: Limited hazard data are available for most compounds, but standard laboratory precautions (e.g., gloves, ventilation) are recommended during handling .

Biological Activity

Phenyl(4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

Chemical Formula: C₉H₁₂Cl₂N₄

Molecular Weight: 247.12 g/mol

Structure: The compound features a phenyl group attached to a 4H-1,2,4-triazole ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. Notably, it may inhibit enzymes or disrupt cellular processes critical for microbial growth and survival.

Antifungal and Antimicrobial Properties

Research indicates that this compound exhibits promising antifungal and antimicrobial activities:

- Antifungal Activity: The triazole moiety is known for inhibiting cytochrome P450 enzymes in fungi, which are essential for their growth and reproduction. This inhibition leads to effective antifungal properties against various resistant strains.

- Antimicrobial Activity: Studies have shown that derivatives of this compound demonstrate significant antibacterial effects against a range of bacterial pathogens.

Cytotoxic Effects

This compound has also been investigated for its cytotoxic effects in cancer research. Its ability to interact with various cellular targets suggests potential applications in treating cancer by inhibiting tumor cell proliferation .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Attachment of the Phenyl Group: The incorporation of the phenyl moiety enhances the compound's solubility and biological activity.

- Dihydrochloride Salt Formation: The final product is often converted into its dihydrochloride salt form to improve stability and bioavailability.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

Applications

This compound has diverse applications:

- Pharmaceutical Development: Its antifungal and antibacterial properties make it a candidate for developing new antimicrobial agents.

- Cancer Research: The compound's potential cytotoxic effects position it as a promising lead in cancer therapeutics.

Q & A

Q. What are the standard synthetic routes for phenyl(4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, a triazole precursor (e.g., 4-amino-3,5-bis-substituted-1,2,4-triazole) is reacted with substituted benzaldehyde derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst. Reaction duration (e.g., 4 hours), solvent choice, and acid catalysis significantly impact yield and purity . Post-reaction, solvent evaporation under reduced pressure and filtration are critical for isolating the solid product.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the triazole and phenyl rings.

- HPLC with UV detection (≥95% purity thresholds) for quantifying impurities, especially residual solvents or unreacted intermediates .

- Mass spectrometry (HRMS or LC-MS) to verify molecular weight (e.g., C₁₂H₁₆Cl₂N₄, MW 287.19) and salt formation .

- X-ray crystallography for resolving ambiguities in stereochemistry or salt conformation.

Q. How is the dihydrochloride salt form advantageous in biological studies?

The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., solubility >10 mg/mL in PBS). This is critical for dose-response studies in cell-based models. However, hygroscopicity requires anhydrous storage (e.g., desiccators at RT) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from differences in assay conditions (e.g., cell line variability, serum content) or salt form purity. To mitigate:

- Validate batch purity via HPLC-ELSD to rule out counterion variability .

- Replicate assays under standardized conditions (e.g., ATP-based viability assays with matched positive controls).

- Perform structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., phenyl vs. cyclopropyl groups) on target binding .

Q. What strategies optimize the compound’s stability during long-term storage?

- Lyophilization : Freeze-drying the hydrochloride salt in amber vials under argon extends shelf life (>24 months at -20°C).

- Hygroscopicity mitigation : Use molecular sieves in storage containers to absorb moisture .

- Periodic QC checks : Monitor degradation via NMR (e.g., HCl loss) or LC-MS to detect hydrolytic byproducts .

Q. How can reaction yields be improved during scale-up synthesis?

- Solvent optimization : Replace ethanol with DMF or THF for better solubility of intermediates at higher concentrations.

- Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) instead of glacial acetic acid to accelerate condensation .

- Workflow adjustments : Implement continuous flow chemistry to reduce reflux time and improve reproducibility .

Q. What computational methods aid in predicting this compound’s physicochemical properties?

- DFT calculations : Predict pKa (e.g., 0.21±0.10) and logP to guide solubility adjustments .

- Molecular docking : Simulate binding to targets like GABA receptors using software (AutoDock Vina) to prioritize analogs for synthesis .

- ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

Q. How do researchers address challenges in differentiating regioisomers during synthesis?

- Chromatographic separation : Use reverse-phase HPLC with C18 columns and isocratic elution (e.g., 70:30 H₂O:MeCN) to resolve isomers.

- Isotopic labeling : Incorporate ¹⁵N or ¹³C into the triazole ring for tracking via NMR .

- X-ray analysis : Resolve ambiguous NOE signals in NMR by crystallizing key intermediates .

Methodological Considerations

Q. What protocols are recommended for assessing in vitro cytotoxicity?

- MTT assay : Use HEK293 or HepG2 cells with 48-hour exposure (IC₅₀ determination). Include vehicle controls (e.g., DMSO ≤0.1%).

- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Dose validation : Confirm intracellular concentrations via LC-MS/MS to account for efflux pumps or metabolic instability.

Q. How should researchers design SAR studies to explore triazole ring modifications?

- Core substitutions : Replace the phenyl group with heteroaromatics (e.g., pyridyl) or aliphatic chains to probe steric effects.

- Salt form comparison : Test free base vs. hydrochloride salts for differences in membrane permeability .

- High-throughput screening : Use 96-well plates to screen 100+ analogs against target enzymes (e.g., kinase panels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.